Technical Guide: Chemical Properties & Applications of 4-(4-Isocyanatophenyl)morpholine
Technical Guide: Chemical Properties & Applications of 4-(4-Isocyanatophenyl)morpholine
Executive Summary
4-(4-Isocyanatophenyl)morpholine (CAS: 884332-72-3) is a specialized heterocyclic building block used primarily in medicinal chemistry and advanced materials science.[1][2] As an aryl isocyanate bearing a para-morpholino group, it serves as a critical "scaffold installer," allowing researchers to simultaneously introduce a reactive electrophilic handle (isocyanate) and a solubilizing, pharmacologically active moiety (morpholine) into a target molecule.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, reactivity profile, and applications in drug discovery. It specifically distinguishes this compound from its fluorinated analog (used in Linezolid synthesis) and the isomeric isocyanide, ensuring precise identification for researchers.
Part 1: Chemical Identity & Physicochemical Profile
Nomenclature & Identification
-
IUPAC Name: 4-(4-Isocyanatophenyl)morpholine[1]
-
Common Names: 4-Morpholinophenyl isocyanate; N-(4-Isocyanatophenyl)morpholine
-
CAS Number: 884332-72-3 [2][3]
-
Note: Distinct from CAS 15985-08-7 (L-Methionine sulfoximine) and CAS 224323-51-7 (3-Fluoro-4-morpholinophenyl isocyanate).
-
-
Molecular Formula: C₁₁H₁₂N₂O₂
-
Molecular Weight: 204.23 g/mol
-
SMILES: O=C=Nc1ccc(N2CCOCC2)cc1
Physical Properties Table
| Property | Value | Source/Note |
| Physical State | Solid (Crystalline) | Standard for para-substituted aryl isocyanates |
| Melting Point | 63–65 °C | Literature value [1] |
| Boiling Point | ~114 °C @ 3.5 mmHg | Vacuum distillation required [1] |
| Density | ~1.1–1.2 g/cm³ (Predicted) | Based on structural analogs |
| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate | Reacts with protic solvents (Water, Alcohols) |
| Stability | Moisture Sensitive | Hydrolyzes to corresponding amine and urea |
Part 2: Structural Analysis & Electronic Effects
The chemical behavior of 4-(4-Isocyanatophenyl)morpholine is governed by the electronic interplay between the isocyanate group (-NCO) and the morpholine ring .
Electronic Push-Pull System
-
Isocyanate Group (-NCO): Acts as an electrophile. The central carbon is electron-deficient, making it susceptible to nucleophilic attack.
-
Morpholine Ring: The nitrogen atom of the morpholine ring is a strong electron donor via resonance (+M effect).
-
Net Effect: The lone pair on the morpholine nitrogen donates electron density into the phenyl ring, which is conjugated with the isocyanate group. This reduces the electrophilicity of the isocyanate carbon compared to an unsubstituted phenyl isocyanate or one with electron-withdrawing groups (e.g., -NO₂).
-
Consequence: The compound is slightly more stable to hydrolysis than 4-nitrophenyl isocyanate but reacts slower with weak nucleophiles.
-
Solubility Enhancement
The morpholine ring is a "privileged structure" in drug design because it disrupts planarity and provides a hydrogen bond acceptor (ether oxygen), significantly improving the aqueous solubility and metabolic stability of the final drug molecule compared to a flat phenyl ring.
Part 3: Synthesis & Manufacturing
Two primary routes exist for the synthesis of 4-(4-Isocyanatophenyl)morpholine. The choice depends on scale and safety constraints regarding phosgene handling.
Route A: Phosgenation (Industrial Standard)
The most direct method involves the reaction of 4-morpholinoaniline (CAS 2524-67-6) with phosgene or a phosgene equivalent (Triphosgene).
-
Precursor: 4-Morpholinoaniline (mp 132-135 °C).[3]
-
Reagent: Triphosgene (solid, safer to handle) or Phosgene gas.
-
Conditions: Reflux in dry toluene or dichloromethane; often requires a base (e.g., pyridine) to scavenge HCl.
Route B: Curtius Rearrangement (Phosgene-Free)
For laboratories avoiding phosgene, the Curtius rearrangement of the corresponding acyl azide is a viable alternative.
-
Start: 4-Morpholinobenzoic acid.
-
Activation: Convert to acid chloride or mixed anhydride.
-
Azidation: React with Sodium Azide (
) to form the acyl azide. -
Rearrangement: Heat to release
and rearrange to the isocyanate.
Synthesis Workflow Diagram
Part 4: Reactivity Profile & Mechanistic Insights
The isocyanate group undergoes rapid nucleophilic addition reactions. Due to the para-morpholino donation, reactions with weak nucleophiles may require catalysis (e.g., DBTL or tertiary amines).
Key Reactions
-
Urea Formation: Reaction with primary/secondary amines. This is the most common application in medicinal chemistry to generate urea-linked kinase inhibitors.
-
Reaction:
-
-
Carbamate Formation: Reaction with alcohols.
-
Reaction:
-
-
Hydrolysis (Degradation): Reaction with water produces the unstable carbamic acid, which decarboxylates to regenerate the starting aniline (4-morpholinoaniline) and
.-
Note: The regenerated aniline can react with remaining isocyanate to form a symmetric urea dimer (1,3-bis(4-morpholinophenyl)urea), a common impurity.
-
Reaction Mechanism Diagram
Part 5: Applications in Drug Discovery[6]
The Morpholine Scaffold Advantage
In drug development, 4-(4-Isocyanatophenyl)morpholine is not the final drug but a strategic intermediate . It is used to install the morpholine ring, which serves multiple roles:
-
Solubility: The ether oxygen accepts hydrogen bonds, increasing water solubility.
-
Metabolic Stability: The morpholine ring is generally resistant to oxidative metabolism compared to alkyl chains.
-
Target Interaction: The oxygen atom can engage in specific H-bond interactions with kinase hinge regions.
Case Study: Kinase Inhibitors
Many kinase inhibitors (e.g., for EGFR, VEGFR) feature a urea linkage connecting a solubilizing tail to a central aromatic core.
-
Workflow: A central aromatic amine scaffold is reacted with 4-(4-Isocyanatophenyl)morpholine.
-
Result: A urea-linked inhibitor where the morpholine group protrudes into the solvent-exposed region of the enzyme active site, improving the drug's pharmacokinetic profile [2].
Part 6: Handling, Safety & Stability
Hazard Identification
-
GHS Classification:
-
Acute Toxicity: Harmful if inhaled or swallowed.
-
Sensitization: Respiratory and Skin Sensitizer (May cause allergy or asthma symptoms).
-
Irritant: Causes skin and eye irritation.[6]
-
-
Signal Word: DANGER
Storage & Handling Protocols
-
Moisture Exclusion: Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C . Even trace moisture leads to urea crust formation on the solid.
-
PPE: Wear a full-face respirator or work in a well-ventilated fume hood. Isocyanates have poor warning properties (low odor threshold vs. toxicity).
-
Quenching: Spills should be treated with a decontaminant solution (50% ethanol, 40% water, 10% concentrated ammonia) to convert the isocyanate to harmless urea/amine derivatives.
References
-
ChemSrc Database. (2025). 4-(4-Isocyanatophenyl)morpholine (CAS 884332-72-3) Physicochemical Properties. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). Morpholine Scaffold in Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Ureas and Isocyanates. Retrieved from [Link]
-
European Patent Office. (2014). Method for Preparing Linezolid Intermediate (EP2816039A1). (Describes analogous synthesis of fluoro-derivatives). Retrieved from [Link]
Sources
- 1. 4-[4-(4-Isocyanatophenyl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine [synhet.com]
- 2. 2179-79-5_CAS号:2179-79-5_CAS No.:2179-79-5 - 化源网 [chemsrc.com]
- 3. 4-Morpholinoaniline | CAS#:2524-67-6 | Chemsrc [chemsrc.com]
- 4. Morpholine synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 6. alphachem.biz [alphachem.biz]
